molecular formula C19H22N2O5S B12732603 4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium CAS No. 34503-94-1

4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium

Cat. No.: B12732603
CAS No.: 34503-94-1
M. Wt: 390.5 g/mol
InChI Key: IQRAMDGRLXOQLZ-UHFFFAOYSA-M
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Description

4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

The synthesis of 4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium typically involves multiple steps. One common method starts with 4-methylbenzenethiol as the initial reactant. This compound undergoes sulfonation to form 4-methylbenzenesulfonic acid. Subsequent esterification and condensation reactions yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium undergoes various chemical reactions, including:

Scientific Research Applications

4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium can be compared with other similar compounds, such as:

Properties

CAS No.

34503-94-1

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium

InChI

InChI=1S/C12H15N2O2.C7H8O3S/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

IQRAMDGRLXOQLZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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